CYP11B2 Selectivity: 5-Methoxyindene Scaffold Outperforms 6-Methoxy and Unsubstituted Analogs
In a panel of 16 heteroaryl-substituted indenes and dihydronaphthalenes, the 5-methoxyindene derivative (compound 3) exhibited an IC50 of 4 nM against human CYP11B2 expressed in V79 MZh cells and an IC50 of 5684 nM against CYP11B1, yielding a selectivity factor of 1421 [1]. By comparison, the 6-methoxy-substituted analog (compound 4) showed a selectivity factor of only 275, and the unsubstituted indene (compound 1) a factor of 184 [1]. Compound 3 also showed only marginal inhibition of human CYP3A4 and CYP2D6 [1].
| Evidence Dimension | Selectivity factor (IC50 CYP11B1 / IC50 CYP11B2) |
|---|---|
| Target Compound Data | 1421 (IC50 CYP11B2 = 4 nM, CYP11B1 = 5684 nM) for 5-methoxyindene derivative |
| Comparator Or Baseline | Compound 4 (6-methoxy): 275; Compound 1 (unsubstituted indene): 184; Fadrozole (reference): 10 |
| Quantified Difference | Selectivity factor ~5-8x higher than closest in-class comparators; ~140x higher than clinical reference fadrozole |
| Conditions | Human CYP11B1 and CYP11B2 expressed in V79 MZh hamster fibroblasts; substrate = deoxycorticosterone (100 nM) |
Why This Matters
This selectivity gap is the key differentiator for programs targeting aldosterone synthase without cross-inhibiting cortisol synthesis (CYP11B1) or hepatic drug-metabolizing CYPs.
- [1] Voets, M., et al. J. Med. Chem. 2006, 49(7), 2222-2231. View Source
